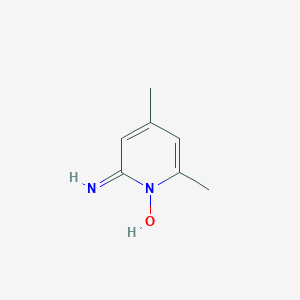
Hexyl 2,5-dichlorophenylphosphoroamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 2,5-dichlorophenylphosphoroamidate, also known as HDPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. HDPA has been used in various studies to investigate the role of acetylcholine in different physiological and pathological processes.
作用機序
Hexyl 2,5-dichlorophenylphosphoroamidate acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, Hexyl 2,5-dichlorophenylphosphoroamidate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This increased neurotransmission can have various effects on different physiological processes, depending on the location and type of cholinergic receptors present.
Biochemical and Physiological Effects:
Hexyl 2,5-dichlorophenylphosphoroamidate has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, Hexyl 2,5-dichlorophenylphosphoroamidate has been shown to improve cognitive function, enhance muscle contraction, and modulate cardiovascular function. It has also been shown to have immunomodulatory effects, with potential applications in the treatment of autoimmune disorders.
実験室実験の利点と制限
Hexyl 2,5-dichlorophenylphosphoroamidate has several advantages for use in scientific research. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for investigating the role of acetylcholine in different physiological and pathological processes. It is also relatively stable and easy to handle, with a well-established synthesis method and analytical techniques for purity confirmation.
However, there are also some limitations to using Hexyl 2,5-dichlorophenylphosphoroamidate in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, as it may have off-target effects or interact with other compounds in the system. Additionally, its use is restricted to in vitro and animal studies, as it is not approved for human use.
将来の方向性
There are several potential future directions for research involving Hexyl 2,5-dichlorophenylphosphoroamidate. One area of interest is the development of Hexyl 2,5-dichlorophenylphosphoroamidate derivatives with improved selectivity and potency, which could be used to investigate the role of acetylcholine in different physiological and pathological processes. Another area of interest is the development of Hexyl 2,5-dichlorophenylphosphoroamidate-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of Hexyl 2,5-dichlorophenylphosphoroamidate, as well as its potential limitations and drawbacks.
合成法
Hexyl 2,5-dichlorophenylphosphoroamidate can be synthesized through a multistep process involving the reaction of 2,5-dichlorophenylphosphonic acid with hexylamine. The resulting product is then treated with phosphorus oxychloride to obtain Hexyl 2,5-dichlorophenylphosphoroamidate. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
Hexyl 2,5-dichlorophenylphosphoroamidate has been extensively used in scientific research as a tool to investigate the role of acetylcholine in various physiological and pathological processes. It has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Hexyl 2,5-dichlorophenylphosphoroamidate has also been used to investigate the effects of acetylcholine on muscle contraction, cardiovascular function, and immune responses.
特性
CAS番号 |
109791-13-1 |
|---|---|
製品名 |
Hexyl 2,5-dichlorophenylphosphoroamidate |
分子式 |
C12H17Cl2NO3P- |
分子量 |
326.15 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid |
InChI |
InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17) |
InChIキー |
KFTDOKAFZCTUQM-UHFFFAOYSA-M |
SMILES |
CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |
正規SMILES |
CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |
同義語 |
HDCP cpd hexyl 2,5-dichlorophenylphosphoroamidate hexyl-DCP O-hexyl O-2,5-dichlorophenyl phosphoramidate O-hexyl O-2,5-dichlorophenylphosphoroamidate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



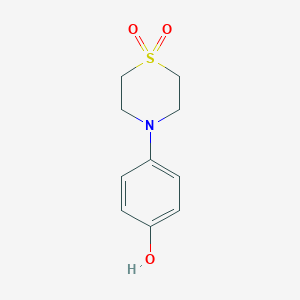

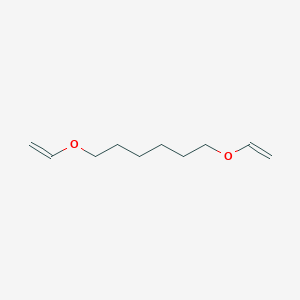
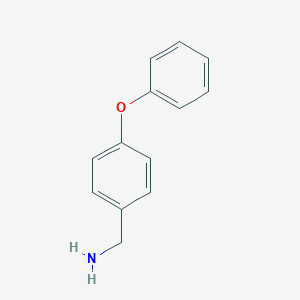
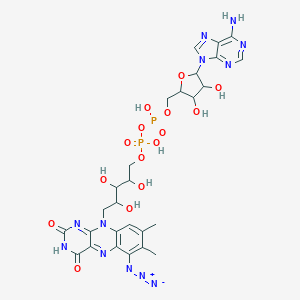
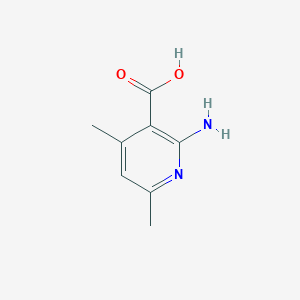
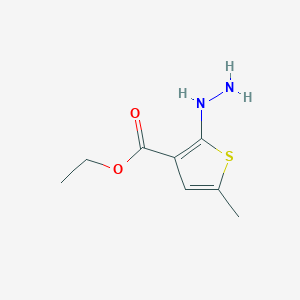
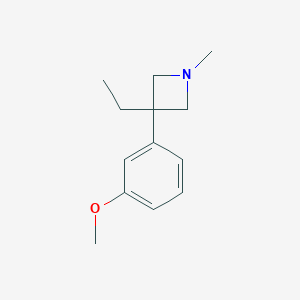
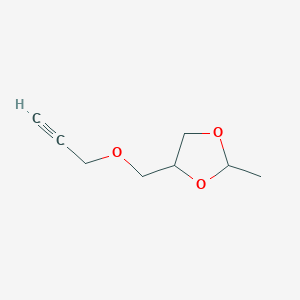
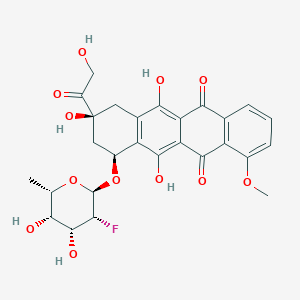

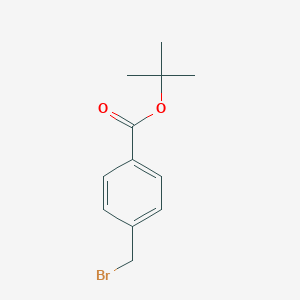
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
